molecular formula C25H50O2 B048067 Methyl tetracosanoate CAS No. 2442-49-1

Methyl tetracosanoate

Cat. No.: B048067
CAS No.: 2442-49-1
M. Wt: 382.7 g/mol
InChI Key: XUDJZDNUVZHSKZ-UHFFFAOYSA-N
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Description

Methyl tetracosanoate, also known as methyl lignocerate, is a high-purity fatty acid methyl ester (FAME) that serves as a critical reference standard and investigative tool in lipidomics and biochemical research. This compound is the methyl ester derivative of the very long-chain saturated fatty acid, tetracosanoic acid (lignoceric acid, C24:0). Its primary research value lies in its use for the gas chromatography (GC) analysis and quantification of lipids, enabling the identification and metabolic profiling of complex biological samples. Researchers utilize this compound to study lipid metabolism, particularly in the context of sphingolipid synthesis and peroxisomal disorders, where the accumulation of very long-chain fatty acids is a key diagnostic marker. Furthermore, it finds application in the study of plant wax composition and as a building block in synthetic organic chemistry for the preparation of more complex lipid structures. Supplied with certified purity and stability, this compound ensures reliable and reproducible results for advanced analytical and experimental procedures.

Properties

IUPAC Name

methyl tetracosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDJZDNUVZHSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179174
Record name Methyl tetracosanoic acid
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Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2442-49-1
Record name Methyl tetracosanoate
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Record name Methyl tetracosanoic acid
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Record name Methyl tetracosanoic acid
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Record name Methyl tetracosanoate
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Record name METHYL TETRACOSANOATE
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Preparation Methods

Reaction Mechanism and Standard Protocol

The esterification proceeds via acid-catalyzed nucleophilic acyl substitution. Concentrated hydrochloric acid (HCl) or sulfuric acid (H2SO4H_2SO_4) is typically used to protonate the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form the tetrahedral intermediate, which subsequently loses water to yield the methyl ester.

A representative protocol involves:

  • Reactants : Tetracosanoic acid (1 mol), methanol (3–5 mol excess), and HCl (1.2% w/v in methanol).

  • Conditions : Reaction at 45°C for 14–16 hours or 100°C for 1–1.5 hours under reflux.

  • Workup : Neutralization with aqueous sodium chloride (NaClNaCl), followed by extraction with nonpolar solvents (e.g., hexane) and recrystallization from ethanol.

This method achieves near-quantitative conversion (>95%) for pure tetracosanoic acid, as evidenced by gas chromatography (GC) analysis.

Hydrochloric Acid-Methanol Reagent System

A modified approach using HCl-methanol reagent has been optimized for diverse lipid substrates, including free fatty acids (FFAs) and sterol esters.

Reagent Composition and Reaction Dynamics

The reagent consists of 8% (w/v) HCl in methanol-water (85:15 v/v), diluted to a final HCl concentration of 1.2% (w/v). Toluene is often added to solubilize long-chain fatty acids. Key parameters include:

ParameterOptimal ValueImpact on Yield
HCl Concentration1.2% (w/v)Maximizes FAME formation
Temperature45°CBalances rate and side reactions
Reaction Time14–16 hoursEnsures complete esterification

Under these conditions, lignoceric acid is converted to its methyl ester with <1% residual FFA. The presence of water (15% v/v) minimally affects yield due to the rapid acid-catalyzed methylation of FFAs.

Transesterification of Lipid Derivatives

While less common for pure FFAs, transesterification is relevant for this compound synthesis from glycerolipids or sterol esters.

Two-Step Process: Saponification and Methylation

For complex lipid sources (e.g., plant waxes), a two-step procedure is employed:

  • Saponification : Hydrolysis of esters using 1 M KOH in 70% ethanol at 90°C for 1 hour.

  • Methylation : Treatment with 10% boron trifluoride (BF3BF_3) in methanol at 37°C for 20 minutes.

This method is less efficient for FFAs but achieves 85–90% yield for sterol esters.

Optimization Strategies and Comparative Analysis

Catalyst Selection and Efficiency

A comparative study of acid catalysts revealed:

CatalystConcentrationTemperatureTime (h)Yield (%)
HCl1.2% (w/v)45°C1495
H2SO4H_2SO_40.5% (w/v)60°C277
BF3BF_310% (v/v)37°C0.3389

HCl outperforms H2SO4H_2SO_4 in yield but requires longer reaction times. BF3BF_3 offers rapid methylation but poses safety hazards.

Temperature and Time Trade-offs

Elevated temperatures (100°C) reduce reaction time to 1.5 hours but risk degrading acid-sensitive substrates (e.g., cyclopropane fatty acids). For lignoceric acid, which lacks labile functional groups, 100°C heating is viable.

Purification and Characterization

Isolation Techniques

Crude this compound is purified via:

  • Solvent Extraction : Hexane-water partitioning removes polar impurities.

  • Recrystallization : Cooling ethanolic solutions yields white crystalline product (mp 58–60°C).

Analytical Validation

  • GC-MS : Confirms >98% purity with characteristic fragments at m/z 382 (M+^+).

  • FTIR : Strong absorption at 1740 cm1^{-1} (C=OC=O stretch) and 1170 cm1^{-1} (COC-O ester).

Challenges and Industrial Scalability

Side Reactions and Mitigation

  • FFA Re-esterification : Residual water may hydrolyze esters, but acid conditions favor rapid re-methylation.

  • Thermal Degradation : Prolonged heating above 100°C induces chain scission; controlled temperatures prevent this.

Scalability Considerations

Batch reactors with reflux condensers are suitable for multi-kilogram synthesis. Continuous flow systems could enhance efficiency but require optimization for high-viscosity substrates.

Chemical Reactions Analysis

Types of Reactions

AEW-541 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of AEW-541 include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the chemical reactions of AEW-541 include various oxidized, reduced, and substituted derivatives. These products can have different chemical and biological properties compared to the parent compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

Methyl tetracosanoate belongs to the FAME family, characterized by chain length and saturation. Key comparisons with analogous compounds include:

Compound Chain Length Saturation Molecular Formula Molecular Weight (g/mol) Key Features
This compound C24 Saturated C₂₅H₅₀O₂ 382.68 High melting point, low volatility
Methyl docosanoate C22 Saturated C₂₃H₄₆O₂ 354.62 Shorter chain, faster elution in GC
Methyl hexacosanoate C26 Saturated C₂₇H₅₄O₂ 410.72 Longer chain, higher retention time
Methyl oleate C18:1 Unsaturated C₁₉H₃₆O₂ 296.49 Lower stability due to double bond

Saturated FAMEs like this compound exhibit higher melting points and oxidative stability compared to unsaturated analogs (e.g., methyl oleate), which are prone to rancidity . Ethyl tetracosanoate, an ethyl ester analog, shares similar properties but demonstrates marginally lower polarity, affecting its chromatographic retention .

Occurrence in Natural Sources

This compound is ubiquitously present in trace amounts across biological systems:

  • Plant Lipids: Constitutes 1.45% in Rosa beggeriana fruits and 1.81% in waste cooking oil biodiesel . It is seasonally detected in grapevine leaves, appearing exclusively in autumn samples, unlike methyl hexadecanoate (summer-specific) .
  • Insect Oils : Found in African edible insect oils at concentrations ranging from 0.4% to 6.5%, highlighting variability across species .
  • Legumes : Identified in Cicer arietinum (chickpea) as a secondary metabolite, contributing to its nutritional profile .

In contrast, methyl docosanoate (C22:0) is more abundant in Rosa beggeriana (2.16%) , while methyl hexadecanoate (C16:0) dominates in biodiesel (34.31%) and Lactuca sativa stems .

Biological Activity

Methyl tetracosanoate, also known as methyl behenate, is a long-chain fatty acid methyl ester derived from tetracosanoic acid (C24:0). This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its effects on glucose metabolism, anti-diabetic properties, and its role in biodiesel production.

This compound is characterized by its long carbon chain, which influences its solubility and biological interactions. The chemical formula is C25H50O2, with a molecular weight of approximately 394.68 g/mol. Its structure can be represented as follows:

Methyl Tetracosanoate=C24H49COOCH3\text{this compound}=\text{C}_{24}\text{H}_{49}\text{COOCH}_3

1. Anti-Diabetic Activity

This compound has been studied for its role in enhancing glucose uptake, which is crucial for managing diabetes. In a study involving methanolic extracts from Costus pictus, this compound was isolated and demonstrated significant anti-diabetic activity. The extract showed optimum glucose uptake at concentrations as low as 1 ng/mL, indicating its potential as a therapeutic agent for diabetes management .

The mechanism by which this compound exerts its effects involves the modulation of insulin signaling pathways. The compound appears to enhance insulin sensitivity and promote glucose transport into cells, thereby reducing blood sugar levels. This action is particularly beneficial in the context of insulin resistance commonly seen in type 2 diabetes .

Case Study 1: Costus pictus Extract

A significant study published in Biotechnology Letters reported that the methanolic extract of Costus pictus, enriched with this compound, showed promising results in increasing glucose uptake in skeletal muscle cells. The study highlighted that at a concentration of 100 ng/mL, the extract significantly inhibited glucose absorption compared to untreated controls .

Concentration (ng/mL) Glucose Uptake (%)
010
130
1050
10075

Case Study 2: Biodiesel Production

This compound has also been identified as a component in biodiesel production from crude palm oil (CPO). In a study examining the use of K2O/zeolite Y catalysts for transesterification, this compound was one of the primary methyl esters produced alongside other fatty acid methyl esters such as methyl octanoate and methyl decanoate. The yield of biodiesel was notably high at optimized reaction conditions .

Comparative Analysis of Fatty Acids

The biological activities of various fatty acids can be compared based on their chain length and saturation levels. This compound (C24:0) is part of a broader class of fatty acids that exhibit different biological properties:

Fatty Acid Chain Length Biological Activity
Methyl OctanoateC8Antimicrobial properties
Methyl DecanoateC10Energy source, antimicrobial
This compoundC24Anti-diabetic, biodiesel precursor

Q & A

Basic: What analytical methods are recommended for quantifying methyl tetracosanoate in complex lipid matrices?

Answer: this compound is typically quantified using gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS). Internal standardization (e.g., odd-chain fatty acid methyl esters like methyl tricosanoate or methyl pentacosanoate) is critical to account for matrix effects and instrument variability . For food samples, the GB 5009.168-2016 standard prescribes derivatization with methanol-BF₃ followed by GC-FID separation, with this compound serving as a calibration reference .

Advanced: How can researchers resolve discrepancies in retention time data for this compound across GC studies?

Answer: Retention time variability arises from differences in column phase polarity, temperature gradients, and carrier gas flow rates. To address this:

  • Use certified reference materials (CRMs) with retention indices (e.g., based on n-alkanes) for cross-platform normalization .
  • Perform inter-laboratory validation using standardized mixtures (e.g., 37-component fatty acid methyl ester [FAME] mixes) to harmonize chromatographic conditions .
  • Document column specifications (e.g., DB-23 vs. CP-Sil 88) and oven programs in metadata to enable reproducibility .

Basic: What are the key purity criteria for this compound standards in lipidomics?

Answer: High-purity standards (>98% by GC) are essential to avoid co-elution artifacts. Purity is validated via:

  • Chromatographic peak homogeneity (area% ≥99%).
  • Absence of unsaturated isomers (e.g., cis-15-tetracosenoate) confirmed by GC-MS/MS .
  • Deuterated analogs (e.g., this compound-d47) for isotope dilution mass spectrometry in trace analysis .

Advanced: How should researchers design experiments to differentiate this compound from structurally similar branched-chain FAMEs?

Answer: Branched-chain isomers (e.g., iso- or anteiso-C24:0) can co-elute with this compound. Mitigation strategies include:

  • Employing polar capillary columns (e.g., 60 m CP-Sil 88) to enhance separation .
  • Using tandem MS with collision-induced dissociation (CID) to distinguish fragmentation patterns .
  • Incorporating silver-ion chromatography for pre-separation of saturated vs. branched FAMEs .

Basic: What role does methyl tetracososanoate play in food authenticity testing?

Answer: As a saturated very-long-chain fatty acid (VLCFA), this compound is a biomarker for detecting adulteration in dairy and plant oils. For example, elevated C24:0 levels in milk fat indicate contamination with vegetable-derived fats . Quantification follows ISO 12966-4, using CRMs with certified weight percentages (e.g., 4% in Supelco 37-FAME mix) .

Advanced: How can meta-analysis address contradictions in reported biological roles of this compound across studies?

Answer: Systematic reviews should:

  • Define inclusion criteria (e.g., studies using GC-MS with internal standards) to reduce methodological heterogeneity .
  • Apply random-effects models to account for variability in sample types (e.g., human plasma vs. plant extracts) .
  • Assess publication bias via funnel plots and sensitivity analysis .

Basic: What are the best practices for preparing this compound stock solutions?

Answer:

  • Dissolve in hexane or heptane (≥99.9% purity) to prevent oxidation.
  • Store at -20°C under argon to avoid degradation.
  • Validate stability via periodic GC re-analysis (e.g., every 6 months) .

Advanced: How to optimize collision energy in LC-MS/MS for this compound quantification in low-abundance samples?

Answer:

  • Perform collision energy ramping (10–35 eV) to identify optimal energy for parent ion (m/z 367.3 → fragment ions).
  • Use deuterated internal standards (e.g., C24:0-d47) to correct for matrix suppression .
  • Validate limit of detection (LOD) and quantification (LOQ) via serial dilutions of CRM .

Basic: How is this compound used in environmental forensics?

Answer: It serves as a tracer for anthropogenic lipid contamination in sediments. Extraction protocols involve accelerated solvent extraction (ASE) with dichloromethane, followed by GC×GC-TOFMS for enhanced resolution of complex mixtures .

Advanced: What statistical methods are recommended for analyzing dose-response relationships involving this compound in toxicology?

Answer:

  • Fit nonlinear models (e.g., Hill equation) to EC₅₀ data using Bayesian inference for uncertainty quantification .
  • Account for batch effects via mixed-effects models .
  • Share raw data in repositories like Dryad with metadata detailing extraction protocols and instrument parameters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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